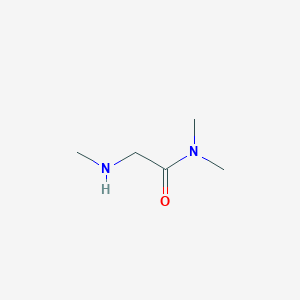

N,N-dimethyl-2-(methylamino)acetamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGXPPQTXUCBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366314 | |

| Record name | N,N-dimethyl-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-20-1 | |

| Record name | N,N-Dimethyl-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2-(methylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-dimethyl-2-(methylamino)acetamide CAS number

An In-Depth Technical Guide to N,N-dimethyl-2-(methylamino)acetamide (CAS 1857-20-1)

Executive Summary & Scope

This technical guide provides a comprehensive overview of this compound, identified by CAS Number 1857-20-1. As a substituted amino acid amide, this compound serves as a versatile intermediate and building block in various fields of chemical synthesis. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis pathway, analytical characterization techniques, applications, and critical safety protocols. The narrative emphasizes the causality behind methodological choices, ensuring that the presented protocols are robust and scientifically grounded.

Compound Identification & Physicochemical Properties

This compound is structurally a derivative of sarcosine (N-methylglycine), where the carboxylic acid has been converted to an N,N-dimethylamide. This structure imparts specific solubility and reactivity characteristics that are valuable in organic synthesis.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1857-20-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₂N₂O | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | Sarcosine dimethylamide, N,N,N'-Trimethylglycinamide, N-Methylglycine N,N-dimethylamide | [2][4] |

| SMILES | CNCC(=O)N(C)C | [3][4] |

| InChIKey | CAGXPPQTXUCBOY-UHFFFAOYSA-N | [3][4] |

Table 2: Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 116.16 | g/mol | [3][4] |

| Exact Mass | 116.094963011 | Da | [2][4] |

| Density | 0.934 | g/cm³ | [2][3] |

| Boiling Point | 175.4 | °C (at 760 mmHg) | [2][3] |

| Flash Point | 59.9 | °C | [2][3] |

| Vapor Pressure | 1.15 | mmHg (at 25°C) | [2] |

| Refractive Index | 1.437 | - | [2] |

| XLogP3 | -0.7 | - | [4] |

| Topological Polar Surface Area | 32.3 | Ų | [2][4] |

| Storage Conditions | -15 | °C | [2] |

Synthesis Methodology: A Proposed Protocol

Caption: Proposed three-stage synthesis workflow for this compound.

Experimental Protocol

Stage 1: N-Protection of Sarcosine

-

Rationale: The secondary amine of sarcosine is nucleophilic and would interfere with the subsequent amide coupling step. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and effective strategy. The Boc group is stable under the basic conditions of the coupling reaction but can be easily removed under acidic conditions.

-

Procedure:

-

Dissolve Sarcosine (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with 1M HCl to a pH of 2-3 and extract the product with Ethyl Acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-Sarcosine, which can often be used without further purification.

-

Stage 2: Amide Coupling with Dimethylamine

-

Rationale: This step forms the target amide bond. A carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a classic method to activate the carboxylic acid and facilitate nucleophilic attack by dimethylamine, minimizing side reactions. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the dimethylamine hydrochloride salt in situ.

-

Procedure:

-

Dissolve N-Boc-Sarcosine (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

-

Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, suspend Dimethylamine hydrochloride (1.2 eq) in DMF and add DIPEA (2.5 eq).

-

Add the dimethylamine solution to the activated ester solution and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with Ethyl Acetate.

-

Wash the combined organic layers sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain N-Boc-Sarcosine Dimethylamide.

-

Stage 3: N-Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to yield the desired product. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation as it cleanly and efficiently cleaves the Boc group at room temperature, with the byproducts (isobutylene and CO₂) being volatile.

-

Procedure:

-

Dissolve the purified N-Boc-Sarcosine Dimethylamide (1.0 eq) in Dichloromethane (DCM).

-

Add an excess of TFA (e.g., 20-30% v/v in DCM) and stir the solution at room temperature for 1-2 hours.

-

Monitor deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Analytical Characterization

Confirmation of the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the N-methyl group of the sarcosine backbone, a singlet for the methylene protons, and two singlets for the non-equivalent N,N-dimethyl amide protons (due to restricted rotation around the C-N amide bond). A broad singlet corresponding to the secondary amine proton should also be visible.

-

¹³C NMR: The carbon NMR will show signals for the five distinct carbon atoms, including the characteristic carbonyl carbon signal around 170 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated exact mass of the protonated molecule (m/z 117.10).

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band around 1640-1650 cm⁻¹, characteristic of a tertiary amide C=O stretch, and an N-H stretching band around 3300-3400 cm⁻¹.

-

Chromatography: Purity assessment should be performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers typically offer this product with a purity exceeding 97%.[1]

Applications and Industrial Relevance

This compound is a valuable intermediate in several industrial and research applications due to its dual amine and amide functionality.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), including hormone drugs and enzyme inhibitors.[1]

-

Agrochemicals: The scaffold is utilized in the development of plant growth regulators.[1]

-

Materials Science: It is used as an intermediate for polymer additives and in the synthesis of specialty dyes.[1]

-

Chemical Reagent: It can function as a specialized solvent, a metal ion coordination agent, and a reagent for producing fibers.[1][7] It is described as a dipolar, aprotic, high-boiling solvent that is stable in the presence of strong bases but hydrolyzes with acid.[7]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.[1] The Globally Harmonized System (GHS) classification provides a clear indication of its potential risks.[4]

Table 3: GHS Hazard Information

| Category | Code | Description | Pictogram |

| Signal Word | Danger | ||

| Physical Hazard | H227 | Combustible liquid | |

| Health Hazard | H314 | Causes severe skin burns and eye damage | |

| Health Hazard | H335 | May cause respiratory irritation |

Source: PubChem.[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

First Aid: In case of contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the individual to fresh air and seek medical help.[1]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage is at -15°C.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

References

-

This compound CAS 1857-20-1 - Biosynce. (n.d.). Biosynce. [Link]

- Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).

-

This compound | C5H12N2O | CID 2063713. (n.d.). PubChem. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C5H12N2O | CID 2063713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 7. Buy this compound | 1857-20-1 [smolecule.com]

N,N-dimethyl-2-(methylamino)acetamide chemical properties

Technical Monograph: N,N-Dimethyl-2-(methylamino)acetamide Subtitle: Physicochemical Characterization, Synthetic Protocols, and Applications in Peptidomimetic Drug Design

Part 1: Executive Summary & Chemical Identity

This compound (also known as Sarcosine dimethylamide ) is a pivotal secondary amine building block used extensively in medicinal chemistry. Structurally, it represents the dimethylamide derivative of Sarcosine (N-methylglycine). Its primary utility lies in fragment-based drug discovery (FBDD) and peptidomimetic synthesis, where the N-methyl and dimethylamide motifs modulate lipophilicity, proteolytic stability, and hydrogen bonding networks.[1]

Unlike simple solvents like Dimethylacetamide (DMAc), this molecule possesses a reactive nucleophilic center (the secondary amine), making it a versatile intermediate for introducing the N-methylglycyl motif into bioactive scaffolds.[1]

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Context for Drug Development |

| CAS Number | 1857-20-1 | Primary identifier for the free base.[2] |

| Formula | Low molecular weight fragment (<150 Da). | |

| Molar Mass | 116.16 g/mol | Ideal for "Rule of 3" fragment libraries. |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; requires anhydrous storage. |

| Boiling Point | 175.4°C (at 760 mmHg) | High boiling point allows high-temp reactions. |

| Density | 0.934 g/cm³ | Slightly less dense than water. |

| LogP | -0.7 (approx) | Highly hydrophilic; improves aqueous solubility. |

| pKa | ~8.86 (Secondary Amine) | Basic; exists as a cation at physiological pH. |

| H-Bond Donors | 1 (NH) | Key for target engagement. |

| H-Bond Acceptors | 2 (Carbonyl O, Amide N) | The dimethylamide is a strong acceptor. |

Part 2: Synthetic Methodologies

The synthesis of this compound generally proceeds via nucleophilic substitution on an activated haloacetamide. The choice of route depends on the availability of precursors and the necessity to avoid over-alkylation (quaternization).

Protocol A: Nucleophilic Substitution (The Chloroacetamide Route)

This is the industry-standard method due to the low cost of reagents.

Reagents:

-

2-Chloro-N,N-dimethylacetamide (Precursor)[1]

-

Methylamine (40% aq. solution or 2M in THF)

-

Solvent: THF or Dichloromethane (DCM)

-

Base: Triethylamine (Et3N) or excess Methylamine

Step-by-Step Methodology:

-

Precursor Preparation: (If not purchasing commercially)

-

React Chloroacetyl chloride with Dimethylamine at -10°C to 0°C in DCM.

-

Critical Control Point: Maintain low temperature to prevent hydrolysis or runaway exotherms.

-

Isolate 2-Chloro-N,N-dimethylacetamide (CAS 2675-89-0).

-

-

Amination Reaction:

-

Dissolve 2-Chloro-N,N-dimethylacetamide (1.0 eq) in THF.

-

Cool the system to 0°C.

-

Add Methylamine (3.0 - 5.0 eq) dropwise.

-

Causality: A large excess of methylamine is strictly required to prevent the product (a secondary amine) from reacting with a second molecule of starting material to form the tertiary amine dimer.

-

-

Workup & Purification:

-

Stir at room temperature for 4–6 hours. Monitor by TLC (stained with Ninhydrin) or LC-MS.

-

Concentrate in vacuo to remove excess methylamine and solvent.

-

Resuspend residue in DCM and wash with saturated NaHCO3 (to remove HCl salts).

-

Dry organic layer over Na2SO4 and concentrate.[3]

-

Distillation: Purify by vacuum distillation (bp ~80-85°C at 10 mmHg) to obtain the pure liquid.

-

Visualization: Synthetic Workflow

Figure 1: Synthetic route highlighting the critical intermediate and the risk of dimerization if stoichiometry is uncontrolled.

Part 3: Functional Utility in Drug Discovery

This molecule is not merely a solvent; it is a bioisostere and a pharmacokinetic modulator .

Peptidomimetic Design (The "Sarcosine Scan")

In peptide drug discovery, replacing Glycine residues with Sarcosine (N-methylglycine) derivatives is a standard strategy to improve stability.

-

Mechanism: The N-methyl group introduces steric clash that restricts the conformational space (phi/psi angles) of the peptide backbone.

-

Result: This induces a "kink" in the chain, often stabilizing bioactive turn conformations (e.g., beta-turns) and preventing proteolytic enzymes (amidases) from cleaving the bond.[1]

-

Role of the Dimethylamide: The C-terminal dimethylamide caps the peptide, removing the ionizable carboxylic acid.[1] This increases membrane permeability (LogP shift) and prevents C-terminal degradation.

Solubility Enhancement

The this compound motif is highly polar yet non-ionic at neutral pH (depending on the amide influence). Attaching this fragment to a lipophilic scaffold can significantly lower LogD without introducing a permanent charge, which is beneficial for blood-brain barrier (BBB) penetration.

Visualization: Pharmacophore Integration Strategy

Figure 2: Strategic integration of the Sarcosine Dimethylamide motif to optimize lead compounds.

Part 4: Safety & Handling (SDS Summary)

While valuable, this compound poses specific hazards common to alkylamines and amides.[1]

-

GHS Classification:

-

H227: Combustible liquid (Flash point ~60°C).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Ventilation: Always handle in a fume hood. The amine vapor is pungent and irritating.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Storage: Store under nitrogen or argon. The secondary amine can absorb CO2 from the air to form carbamates over time. Keep away from strong oxidizers and acid chlorides (unless reacting).

-

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

-

PubChem. (2024).[4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined acetamide peptidomimetics.[1] Current Protein and Peptide Science, 4(5), 339-356.[1] (Contextual grounding for sarcosine mimetics).

-

ECHA. (2024).[4] Registration Dossier for Sarcosine Derivatives. European Chemicals Agency.[5][6] Retrieved from [Link]

Sources

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. biosynce.com [biosynce.com]

- 3. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0 [sigmaaldrich.com]

- 5. This compound | C5H12N2O | CID 2063713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-methyl-2-(methylamino)acetamide | C4H10N2O | CID 2463138 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dimethyl-2-(methylamino)acetamide (Sar-NMe₂): A Specialized Intermediate in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-(methylamino)acetamide (CAS 1857-20-1), also known by synonyms such as Sarcosine Dimethylamide (Sar-NMe₂) and N,N,N'-Trimethylglycinamide, is a specialized chemical intermediate with documented applications in the synthesis of high-value products like pharmaceuticals and agrochemicals.[1] Unlike the structurally similar and widely utilized polar aprotic solvent N,N-Dimethylacetamide (DMAc), Sar-NMe₂ is not a general-purpose reagent. Instead, its value lies in its specific structure, incorporating a sarcosine (N-methylglycine) core, which makes it a strategic building block for complex target molecules. This guide provides a comprehensive overview of its known properties, synthesis, and established roles, while also offering expert insights into its potential applications based on its chemical structure.

Core Properties and Physicochemical Profile

Understanding the physical and chemical characteristics of Sar-NMe₂ is fundamental to its application in synthesis. It is a combustible liquid that is soluble in water.[2]

| Property | Value | Source(s) |

| CAS Number | 1857-20-1 | [3][4] |

| Molecular Formula | C₅H₁₂N₂O | [3][4] |

| Molecular Weight | 116.16 g/mol | [3][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | Sarcosine dimethylamide, Sar-NMe₂, N,N,N'-Trimethylglycinamide | [6] |

| Boiling Point | 175.4 °C at 760 mmHg | [4] |

| Flash Point | 59.9 °C | [4] |

| Density | 0.934 g/cm³ | [4] |

Synthesis of this compound

The primary industrial synthesis of Sar-NMe₂ involves the reaction between N,N-Dimethylacetamide (DMAc) and methylamine.[2] This process is a nucleophilic acyl substitution where methylamine attacks the carbonyl carbon of DMAc, leading to the displacement of the dimethylamino group.

Experimental Workflow: Synthesis of Sar-NMe₂

The following protocol outlines the general steps for the synthesis of Sar-NMe₂.

-

Reactor Setup : A pressure-rated chemical reactor equipped with mechanical stirring, a heating/cooling jacket, and ports for reagent addition and monitoring is charged with N,N-Dimethylacetamide (DMAc).

-

Reagent Addition : Methylamine is carefully introduced into the reactor. The molar ratio of methylamine to DMAc is a critical parameter that must be optimized to drive the reaction to completion and minimize side products.

-

Reaction Conditions : The mixture is heated to an appropriate temperature to facilitate the reaction. The specific temperature and reaction time are determined by kinetic studies to maximize yield and purity.[2]

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled. The product, Sar-NMe₂, is then isolated through crystallization and subsequent filtration.[2]

-

Purification : The crude product may be further purified by recrystallization or distillation to achieve the desired purity, typically >97%.[1]

Caption: General workflow for the synthesis of Sar-NMe₂.

Established Roles in Organic Synthesis

While specific, publicly documented reaction schemes utilizing Sar-NMe₂ are limited, its primary role is consistently cited as a specialized intermediate or building block.[1][7] Its utility stems from its bifunctional nature, containing both a tertiary amine and a tertiary amide.

The main applications are in the production of:

-

Pharmaceuticals : It serves as a precursor for complex active pharmaceutical ingredients (APIs), including hormone drugs and enzyme inhibitors.[1][2]

-

Agrochemicals : It is used in the synthesis of plant growth regulators.[1][2]

-

Other Industrial Uses : It has also been identified for use as a dye, a solvent in specific contexts, and as a metal ion complexing agent.[1][2]

The causality behind its use in these fields is its ability to introduce the N-methylglycinamide substructure into a larger molecule, which is a common motif in biologically active compounds.

Potential and Hypothesized Applications

Based on its molecular structure, we can infer several high-potential, yet less documented, applications in advanced organic synthesis.

As a Bidentate Ligand in Catalysis

The Sar-NMe₂ molecule possesses two potential coordination sites for a metal center: the nitrogen of the tertiary amine and the oxygen of the amide carbonyl. This arrangement makes it a candidate for a bidentate ligand. Such ligands are crucial in transition metal catalysis (e.g., with palladium, rhodium, or copper) for controlling reactivity and selectivity in cross-coupling reactions.

The chelation of the metal center by both the N and O atoms can form a stable five-membered ring, which can influence the electronic properties and steric environment of the metal, potentially leading to enhanced catalytic activity or unique selectivity.

Caption: Sar-NMe₂ acting as a bidentate ligand.

Building Block in Peptide and Peptidomimetic Synthesis

The core of Sar-NMe₂ is a derivative of sarcosine (N-methylglycine). N-methylated amino acids are of significant interest in drug development because they can enhance metabolic stability and membrane permeability of peptides. Sar-NMe₂ could be hydrolyzed to form N-methylglycine, or used more directly as a C-terminally blocked building block in the synthesis of dipeptides or more complex peptidomimetics.

Safety and Handling

Sar-NMe₂ is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements :

-

Handling Recommendations :

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[2]

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Conclusion

This compound is a specialized chemical intermediate, distinct from its more common analogue, DMAc. Its primary, documented role is as a molecular building block for introducing the N-methylglycinamide moiety in the synthesis of pharmaceuticals and agrochemicals. While detailed, step-by-step protocols for its application are not widespread in open literature, its structure suggests significant potential as a bidentate ligand in catalysis and as a precursor in peptide chemistry. For researchers in drug development, Sar-NMe₂ represents a valuable, albeit niche, tool for the construction of complex molecular architectures.

References

- Biosynce. (n.d.). This compound CAS 1857-20-1.

- FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). Digestive Diseases and Sciences.

- Method for synthesizing N,N dimethyl acetamide in high purity. (2007).

- Smolecule. (2023). Buy this compound | 1857-20-1.

- MySkinRecipes. (n.d.). This compound.

- Synthesis method of sarcosine. (2012).

- ChemicalBook. (n.d.). Synthesis and Application of sarcosine.

- Le Bras, J., & Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules.

- PubChem. (n.d.). This compound.

- Sinfoo Biotech. (n.d.). Acetamide, N,N-dimethyl-2-(methylamino)-,(CAS# 1857-20-1).

- Alfa Chemistry. (n.d.). CAS 1857-20-1 Acetamide,N,N-dimethyl-2-(methylamino)-.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (2019). The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction.

- ChemicalBook. (2023). N,N-Dimethylacetamide: Uses, Preparation and Toxicities.

- The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. (2020). Molecules.

- Solid sodium sarcosine preparation method. (2014).

- Wikipedia. (n.d.). Sarcosine.

- The reactions of N,N'-diethylamidines and N,N,N',N'-tetramethylguanidines with SF4. (2015).

- Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydr

- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015).

- ChemBK. (2024). Sar-NMe2.

- Guanidinylation of sarcosine with N, N-dimethylcyanamide. (2019).

Sources

- 1. biosynce.com [biosynce.com]

- 2. chembk.com [chembk.com]

- 3. Acetamide, N,N-dimethyl-2-(methylamino)-,(CAS# 1857-20-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy this compound | 1857-20-1 [smolecule.com]

- 6. This compound | C5H12N2O | CID 2063713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

Methodological & Application

Application Note & Protocol: Utilizing N,N-dimethyl-2-(methylamino)acetamide as a Novel Co-Solvent in High-Sensitivity Chromogenic Substrate Formulations for Horseradish Peroxidase-Based Immunoassays

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of diagnostic reagents incorporating N,N-dimethyl-2-(methylamino)acetamide. We introduce this dipolar, aprotic solvent as a novel component in a high-sensitivity 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution for Horseradish Peroxidase (HRP)-based enzyme-linked immunosorbent assays (ELISAs). This guide will detail the scientific rationale for its inclusion, provide step-by-step formulation protocols, and outline a robust validation framework to ensure the integrity and performance of the resulting diagnostic reagent.

Introduction: The Quest for Enhanced Substrate Stability and Performance

In the realm of immunoassays, the enzymatic amplification of a signal is a cornerstone of achieving high sensitivity. The HRP-TMB system is a widely adopted combination where HRP catalyzes the oxidation of the chromogen TMB in the presence of hydrogen peroxide, yielding a distinct blue color. The intensity of this color is directly proportional to the amount of HRP-conjugated antibody bound to the target analyte.

A critical component of this system is the substrate solution. The formulation must not only contain the necessary reactants but also maintain their stability and solubility to ensure consistent and reliable results. TMB, a hydrophobic molecule, presents a formulation challenge, often requiring an organic co-solvent for complete dissolution in the aqueous buffer system.[1] While dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used, there is a continuous drive to identify novel excipients that may offer improved performance characteristics, such as enhanced substrate stability, reduced background noise, or more consistent lot-to-lot performance.

This application note proposes the use of this compound (CAS: 1857-20-1) as a viable alternative co-solvent. Based on its chemical properties as a dipolar, aprotic solvent miscible with water, it shares characteristics with established solvents used in diagnostic applications.[2][3] We will explore the rationale for its use, provide a detailed protocol for its incorporation into a TMB substrate buffer, and describe the necessary validation steps to bridge this new component into an existing ELISA workflow.

Scientific Rationale: Why Consider this compound?

The selection of this compound is predicated on its molecular structure and the known effects of similar solvents on enzyme kinetics and reagent stability.

-

Solubilizing Properties: Like its parent compound, N,N-dimethylacetamide (DMAc), the subject molecule is a powerful, high-boiling, oily solvent.[3] Its miscibility with water and a range of organic solvents makes it an excellent candidate for dissolving hydrophobic compounds like TMB and ensuring their homogeneity in an aqueous buffer.[2]

-

Potential for Enzyme Stabilization: The interaction of organic solvents with enzymes is a critical consideration. While high concentrations of some organic solvents can denature proteins, lower concentrations can sometimes enhance stability. Studies on HRP have shown that the presence of water-miscible organic solvents can alter the microenvironment of the enzyme's active site. This can, in some cases, lead to improved substrate binding and catalytic efficiency. The unique structure of this compound, with its additional methylamino group, may offer novel interactions with the HRP enzyme that could prove beneficial for activity and stability.

-

Chemical Stability: this compound is stable in the presence of strong bases but can undergo hydrolysis in acidic conditions.[2] TMB substrate buffers are typically formulated at an acidic pH (around 3.3-5.0) to optimize HRP activity.[1][4] Therefore, long-term stability studies, as outlined in our validation protocol, are crucial to determine the shelf-life of the formulated reagent.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1857-20-1 | [5] |

| Molecular Formula | C₅H₁₂N₂O | [5] |

| Molecular Weight | 116.16 g/mol | [5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 175.4°C at 760 mmHg | [6] |

| Flash Point | 59.9°C | [6] |

| Density | 0.934 g/cm³ | [6] |

| Water Solubility | Miscible | [2][3] |

Experimental Protocols

Materials and Equipment

-

This compound (purity ≥ 98%)

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Citric acid, monohydrate

-

Sodium phosphate, dibasic

-

Hydrogen peroxide (30% solution)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

High-purity deionized water

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Sterile filters (0.22 µm)

-

Amber glass or opaque storage bottles

Preparation of Stock Solutions

3.2.1. TMB Stock Solution (100x)

-

In a chemical fume hood, weigh 100 mg of TMB powder and transfer it to a 10 mL amber glass vial.

-

Add 10 mL of this compound.

-

Mix using a vortex or magnetic stirrer until the TMB is completely dissolved. This creates a 10 mg/mL stock solution.

-

Store at 2-8°C, protected from light.

Causality: this compound is used here as the primary solvent for the hydrophobic TMB. A concentrated stock allows for easy dilution into the final aqueous buffer and minimizes the final concentration of the organic solvent in the working solution.

3.2.2. Substrate Buffer (0.1 M Citrate-Phosphate Buffer, pH 4.0)

-

Prepare a 0.1 M citric acid solution by dissolving 21.01 g of citric acid monohydrate in 1 L of deionized water.

-

Prepare a 0.2 M dibasic sodium phosphate solution by dissolving 28.4 g of anhydrous dibasic sodium phosphate in 1 L of deionized water.

-

In a beaker, combine approximately 61.5 mL of the 0.1 M citric acid solution with 38.5 mL of the 0.2 M dibasic sodium phosphate solution.

-

Measure the pH and adjust to 4.0 ± 0.05 using 1 M HCl or 1 M NaOH as needed.

-

Bring the final volume to 200 mL with deionized water.

-

Filter the buffer through a 0.22 µm sterile filter.

-

Store at 2-8°C.

Causality: A citrate-phosphate buffer is a common choice for HRP substrate solutions, providing a stable acidic environment that is optimal for the enzymatic reaction.[1]

Formulation of the Working TMB Substrate Solution

-

Allow all components to come to room temperature before use.

-

To prepare 10 mL of working substrate solution, start with 9.9 mL of the 0.1 M Citrate-Phosphate Buffer (pH 4.0).

-

Add 100 µL of the 100x TMB Stock Solution. Mix gently by inversion.

-

Immediately before use, add 3.3 µL of 30% hydrogen peroxide. Mix gently.

-

The final solution should be colorless to very pale yellow. Protect from light until use.

Causality: Hydrogen peroxide is the oxidizing agent required by HRP. It is added immediately before use because it can be unstable over long periods in the complete formulation.

Caption: Validation workflow for the new formulation.

Expected Results and Troubleshooting

The primary expectation is that the TMB substrate formulated with this compound will demonstrate comparable or superior performance to standard formulations.

-

High Background: If high background is observed, this could be due to contamination of reagents or instability of the substrate solution. Ensure high-purity water and chemicals are used. The concentration of this compound may need to be optimized; a lower concentration could reduce non-specific interactions.

-

Low Signal: A weak signal may indicate degradation of H₂O₂ or TMB. Ensure H₂O₂ is fresh and added immediately before use. The pH of the substrate buffer is critical; verify it is within the optimal range for HRP. The concentration of the new co-solvent might also be too high, potentially inhibiting the enzyme. [1]A titration of the co-solvent concentration (e.g., from 0.5% to 5% v/v in the final working solution) should be performed to find the optimal balance between TMB solubility and enzyme activity.

-

Precipitation: If the TMB precipitates upon addition to the aqueous buffer, it indicates insufficient solubilization. The concentration of this compound in the stock solution may need to be increased, or the stock solution may need to be diluted further into the buffer.

Safety and Handling

This compound is a combustible liquid and can cause severe skin burns and eye damage. [5]Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This application note provides a pioneering framework for the formulation and validation of a novel TMB substrate solution using this compound as a co-solvent. By leveraging its properties as a dipolar, aprotic solvent, there is a strong scientific basis to hypothesize its utility in enhancing the performance and stability of HRP-based immunoassays. The detailed protocols and rigorous validation plan outlined herein provide a clear path for researchers to explore this compound's potential, ensuring scientific integrity and generating trustworthy diagnostic reagents.

References

-

American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from ACS website: [Link]

-

Chemchart. This compound. Retrieved from Chemchart website: [Link]

- Google Patents. US3959371A - Process for the purification of N,N-dimethylacetamide.

-

Fan, X., et al. (2023). Development, Validation and Application of a Bridging ELISA for Detection of Antibodies against GQ1001 in Cynomolgus Monkey Serum. Molecules, 28(4), 1684. [Link]

-

Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Pharmaceuticals, 16(11), 1609. [Link]

-

Ryu, K., & Dordick, J. S. (1992). How do organic solvents affect peroxidase structure and function?. Biochemistry, 31(9), 2588–2598. [Link]

-

PubChem. This compound. Retrieved from PubChem website: [Link]

-

Ambar Lab. (2023, March 7). How we validate new laboratory reagents. Retrieved from Ambar Lab website: [Link]

-

ACS Publications. (2023, July 2). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Retrieved from ACS Publications website: [Link]

-

FineTest®. TMB Substrate. Retrieved from FineTest® website: [Link]

-

Fishman, A., et al. (2002). Stabilization of horseradish peroxidase in aqueous-organic media by immobilization onto cellulose using a cellulose-binding domain-peroxidase fusion protein. Enzyme and Microbial Technology, 30(5), 661-668. [Link]

-

MDPI. (2024, January 29). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from MDPI website: [Link]

-

ResearchGate. (2023, October 13). Development, Validation and Application of a Bridging ELISA for Detection of Antibodies against GQ1001 in Cynomolgus Monkey Serum. Retrieved from ResearchGate website: [Link]

-

MDPI. Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. Retrieved from MDPI website: [Link]

-

PubMed. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from PubMed website: [Link]

-

YouTube. (2020, December 8). Enzyme Kinetics of Horseradish Peroxidase. Retrieved from YouTube website: [Link]

-

BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from BioProcess International website: [Link]

-

Wikipedia. Diazonium compound. Retrieved from Wikipedia website: [Link]

-

Cole-Parmer. Chemical Compatibility Database. Retrieved from Cole-Parmer website: [Link]

-

Consolidated Plastics. Overview of Chemical Compatibility by Resin. Retrieved from Consolidated Plastics website: [Link]

-

Val-Matic. Chemical Compatibility Chart. Retrieved from Val-Matic website: [Link]

-

March Pump. CHEMICAL RESISTANCE CHART. Retrieved from March Pump website: [Link]

Sources

- 1. How do organic solvents affect peroxidase structure and function? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1857-20-1 [smolecule.com]

- 3. acs.org [acs.org]

- 4. Improving the activity of horseradish peroxidase in betaine-based natural deep eutectic systems - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C5H12N2O | CID 2063713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. criticalprocess.com [criticalprocess.com]

Application Notes and Protocols for Amide Synthesis using N,N-dimethyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Amide Bond Formation

N,N-dimethyl-2-(methylamino)acetamide is a valuable reagent in organic synthesis, particularly for the construction of amide bonds, which are fundamental linkages in a vast array of pharmaceuticals, natural products, and materials. Its utility stems from its ability to act as a transferable N-methylacetamide group or as a precursor to a reactive intermediate for coupling with carboxylic acids. This guide provides an in-depth exploration of the reaction conditions and protocols for utilizing this compound in amide synthesis, empowering researchers to leverage its full potential in their synthetic endeavors.

The core reactivity of this compound in amide synthesis revolves around two principal pathways: direct transamidation and activation of the carbonyl group for coupling with amines. The choice of pathway and the corresponding reaction conditions are dictated by the nature of the substrates and the desired final product.

Scientific Foundation: Understanding the Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is paramount for successful protocol development and optimization. The amide bond in this compound is relatively stable and requires activation to undergo nucleophilic attack.

Transamidation Pathway

In the transamidation pathway, the N,N-dimethylamino group of this compound is displaced by another amine. This process is typically catalyzed by acids, bases, or transition metals. The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven to the product side by using an excess of the reacting amine or by removing the dimethylamine byproduct.[1]

Carbonyl Activation Pathway

For the coupling of this compound with carboxylic acids, the carboxylic acid must first be activated to form a more reactive species. This is commonly achieved using a variety of coupling reagents. The activated carboxylic acid is then susceptible to nucleophilic attack by the methylamino group of this compound.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU and HBTU.[2][3] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a related active ester, which is then readily attacked by the amine.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of amides using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Transamidation with a Primary Amine

This protocol describes a general procedure for the transamidation of this compound with a primary amine using a catalytic amount of a Lewis acid.

Materials:

-

This compound

-

Primary amine

-

Anhydrous Toluene

-

Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene (0.1-0.5 M).

-

Add the primary amine (1.2 eq) to the solution.

-

Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Value |

| Stoichiometry | |

| This compound | 1.0 eq |

| Primary Amine | 1.2 eq |

| Lewis Acid Catalyst | 0.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Toluene |

| Concentration | 0.1 - 0.5 M |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 2 - 24 hours (monitor) |

Protocol 2: Amide Synthesis with a Carboxylic Acid using EDC/HOBt Coupling

This protocol details the coupling of a carboxylic acid with this compound using the common coupling agents EDC and HOBt.

Materials:

-

Carboxylic acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the cooled solution and stir for 15-30 minutes to allow for the formation of the active ester.

-

In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in a minimal amount of the reaction solvent.

-

Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Value |

| Stoichiometry | |

| Carboxylic Acid | 1.0 eq |

| This compound | 1.1 eq |

| EDC | 1.2 eq |

| HOBt | 1.2 eq |

| DIPEA | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DCM or DMF |

| Concentration | 0.1 - 0.5 M |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 12 hours (monitor) |

Troubleshooting and Considerations

-

Low Yields in Transamidation: If the transamidation reaction shows low conversion, consider increasing the amount of the reactant amine or using a more active catalyst. The removal of the dimethylamine byproduct, for instance by conducting the reaction under a gentle stream of nitrogen, can also help drive the equilibrium towards the products.

-

Side Reactions in Coupling Reactions: In reactions involving coupling agents, the formation of byproducts such as N-acylurea (with DCC or EDC) can occur. Careful control of the reaction temperature and order of addition can minimize these side reactions. The addition of HOBt helps to suppress racemization of chiral carboxylic acids and improves coupling efficiency.

-

Purification Challenges: The polarity of the resulting amide product will vary depending on the substrates used. A careful selection of the eluent system for column chromatography is crucial for effective purification.

-

Substrate Scope: The reactivity of both the amine and the carboxylic acid will influence the optimal reaction conditions. Electron-deficient amines may require more forcing conditions for transamidation, while sterically hindered carboxylic acids may necessitate longer reaction times or more potent coupling agents for efficient amide bond formation.

Conclusion

This compound serves as a versatile and effective reagent for the synthesis of a diverse range of amides. By understanding the underlying mechanistic principles of transamidation and carbonyl activation, and by carefully selecting and optimizing reaction conditions, researchers can successfully incorporate this building block into their synthetic strategies. The protocols provided herein offer a solid foundation for the application of this compound in the development of novel molecules for the pharmaceutical and chemical industries.

References

- Google Patents. (n.d.). Method for synthesizing N,N dimethyl acetamide in high purity.

- Google Patents. (n.d.). Improved synthesis process for N,N-dimethylcyanoacetamide.

-

Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ResearchGate. (2013). A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Retrieved from [Link]

-

ResearchGate. (2020). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Retrieved from [Link]

Sources

High-purity N,N-dimethyl-2-(methylamino)acetamide for research applications.

Common Name: Sarcosine Dimethylamide CAS: 1857-20-1 (Free Base) | 65918-91-4 (HCl Salt) Document Type: Application Note & Technical Protocol Version: 2.0 (2025)[1]

Abstract

High-purity N,N-Dimethyl-2-(methylamino)acetamide (Sarcosine Dimethylamide) is a critical specialized reagent bridging pharmaceutical quality control and neuropharmacology.[1] Primarily identified as a key structural motif in the degradation pathways of tetracycline antibiotics (specifically Minocycline), it serves as an essential Impurity Reference Standard for validation in GMP environments.[2] Furthermore, its structural homology to Sarcosine (N-methylglycine) positions it as a vital scaffold in the development of Glycine Transporter Type 1 (GlyT1) inhibitors for schizophrenia research. This guide details the physicochemical standards, analytical protocols, and synthetic handling required for its effective deployment in research.

Part 1: Chemical Profile & Criticality

For research applications, "High Purity" is defined as >99.5% (HPLC area) with specific limits on secondary amine contaminants.[2]

Physicochemical Specifications

| Property | Specification (Research Grade) | Criticality |

| Formula | Core scaffold.[1][2] | |

| MW | 116.16 g/mol (Free Base) | Stoichiometric calculations.[1][2] |

| Appearance | Colorless oil (Base) or White Solid (HCl) | Yellowing indicates oxidation of the amine.[1] |

| Solubility | Miscible in | High polarity requires polar mobile phases.[2] |

| pKa | ~8.2 (Secondary Amine) | Dictates buffer pH in HPLC (< pH 3.0 required).[1][2] |

| Hygroscopicity | High (Deliquescent as HCl salt) | Must be stored under Desiccant/Argon.[1][2] |

Structural Context

The molecule consists of a sarcosine backbone amidated with dimethylamine.[1][2] Its bidentate nature (Amine N and Amide O) allows it to chelate metal ions, which can interfere with catalytic syntheses if not accounted for.[2]

Part 2: Application Contexts

Application A: Pharmaceutical Impurity Profiling (Minocycline)

In the development of Minocycline and related tetracyclines, the stability of the C4-dimethylamino group and the amide side chains is critical. This compound often appears as a hydrolytic degradation product or a synthetic byproduct.[1]

-

Role: Reference Standard (External Standard).

-

Regulatory Requirement: ICH Q3A/B guidelines require identification of impurities >0.1%.[1][2]

-

Mechanism: High-purity standards are spiked into Minocycline samples to determine the "Relative Response Factor" (RRF), ensuring accurate quantification of degradation.[2]

Application B: Neuroscience & Peptidomimetics

As a derivative of Sarcosine, this molecule is investigated for its potential to modulate the NMDA receptor via GlyT1 inhibition.[2][3]

-

Peptoid Synthesis: It serves as a "cap" or monomer in the synthesis of polysarcosine peptoids, which are used for drug delivery vectors due to their protease resistance.[2]

-

Ligand Chemistry: Used as a neutral bidentate ligand in organometallic catalysis, stabilizing transition states in amidation reactions.[2]

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the logic flow for using this reagent in a GMP Impurity Profiling workflow.

Figure 1: Workflow for utilizing this compound as a quantitative reference standard in antibiotic quality control.

Part 4: Analytical Protocols

Protocol 1: HPLC Quantification Method

Objective: To separate this compound from the parent drug (e.g., Minocycline) or synthesis matrix.[1] Principle: Ion-Pairing Reverse Phase Chromatography. The basic amine requires low pH to ensure full ionization and prevent peak tailing.[1][2]

Instrument Parameters:

-

Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Luna), 4.6 x 150 mm, 3.5 µm.[2]

-

Temperature: 30°C.

-

Detection: UV @ 210 nm (Amide bond absorption) or MS (ESI+).[1][2]

Mobile Phase:

-

Solvent A: 0.1% Heptafluorobutyric Acid (HFBA) in Water (Ion-pairing agent).[1]

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Event |

|---|---|---|---|

| 0.0 | 98 | 2 | Equilibration |

| 5.0 | 98 | 2 | Isocratic Hold (Elute polar amine) |

| 15.0 | 60 | 40 | Ramp (Elute hydrophobic parent) |

| 20.0 | 60 | 40 | Wash |[1]

System Suitability Criteria:

Part 5: Synthetic Utility & Handling[2][4]

Protocol 2: Derivatization for Peptoid Synthesis

Context: Using the reagent as a nucleophile to create Sarcosine-based oligomers.[1][2]

Reagents:

-

This compound (Free base).[1]

Step-by-Step:

-

Preparation: Dissolve 1.0 eq of this compound in DMF (0.2 M concentration) under Nitrogen.

-

Activation: Add 1.2 eq of DIPEA. Stir for 10 minutes at 0°C.

-

Coupling: Dropwise add 1.1 eq of Bromoacetic acid tert-butyl ester.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring via TLC (MeOH/DCM 1:9) will show the disappearance of the secondary amine.[1]

-

Workup: Dilute with EtOAc, wash with 5% Citric Acid (to remove unreacted amine), then Brine. Dry over

.[1][2]

Safety Note: The free base is a skin irritant and potentially corrosive.[1][2][4] Handle in a fume hood.

Part 6: Stability & Storage[2]

-

Degradation Pathway: The primary risk is oxidative demethylation or hydrolysis of the amide bond if exposed to moisture/acid.

-

Storage:

-

Handling: Weigh quickly in ambient air; prolonged exposure leads to water uptake (deliquescence), altering the effective mass for quantitative standards.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063713: this compound.[1][2] Retrieved from [Link][1]

-

European Medicines Agency (2024). ICH Q3A (R2) Impurities in New Drug Substances.[1][2] (Guideline for impurity reporting thresholds). Retrieved from [Link][1]

-

Tsai, G., Lane, H. Y., & Yang, P. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.[2] Biological Psychiatry.[1][2] (Contextual reference for Sarcosine derivatives). Retrieved from [Link]

Sources

Scalable Process Design: N,N-Dimethyl-2-(methylamino)acetamide

Application Note: AN-SDMA-2026

Part 1: Strategic Route Selection & Executive Summary

Executive Summary

N,N-Dimethyl-2-(methylamino)acetamide (Sarcosine dimethylamide) is a critical amino-amide building block used in the synthesis of peptidomimetics and racetam-class nootropics. While structurally simple, its scale-up is frequently complicated by two factors: exothermic runaway risks during amination and dimerization impurities (bis-alkylation).

This protocol details a robust, scalable Nucleophilic Substitution Route (Route B), preferred over direct amidation of sarcosine due to raw material cost-efficiency and superior impurity control.

Route Analysis

We evaluated three potential synthetic pathways. The selected route (Route B) offers the highest "Process Mass Intensity" (PMI) efficiency for kilogram-to-ton scale manufacturing.

| Route | Methodology | Scale-up Assessment |

| A | Direct Amidation: Sarcosine + Dimethylamine (DMA) | Low. Requires peptide coupling agents (EDC/HOBt) which are cost-prohibitive at scale, or high-pressure thermal dehydration which degrades the product. |

| B | Substitution (Selected): 2-Chloro-N,N-dimethylacetamide + Methylamine | High. Uses commodity chemicals. The key challenge (dimer formation) is managed via stoichiometry and kinetic control. |

| C | Reductive Amination: Glyoxylic acid deriv. + DMA | Medium. Safety concerns regarding hydrogen handling or hydride reducing agents at scale. |

Part 2: Reaction Engineering & Critical Control Points (CCPs)

The Chemistry

The synthesis proceeds via an SN2 nucleophilic substitution. The core challenge is the competition between the target secondary amine and the formed product acting as a nucleophile, leading to the "dimer" impurity.

Reaction Scheme:

Critical Control Points (CCPs)

-

Stoichiometry (The "Dilution Principle"):

-

Risk:[1][2][3] If the local concentration of the product exceeds that of methylamine, the product reacts with the starting material to form the quaternary ammonium salt or tertiary amine dimer.

-

Control: Maintain a high molar excess of Methylamine (minimum 4-5 equivalents) . The unreacted methylamine is volatile and easily recovered.

-

-

Thermodynamics (Heat Transfer):

-

pH Management:

-

The reaction generates HCl, which is immediately scavenged by the excess methylamine to form Methylamine Hydrochloride (

). -

Impact: This salt increases ionic strength and viscosity.

-

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if pH is monitored).

-

Reagents:

-

2-Chloro-N,N-dimethylacetamide (Purity >98%).[3]

-

Methylamine (40% Aqueous Solution) – Preferred over gas for easier handling, though gas is used in continuous flow systems.

-

Dichloromethane (DCM) or 2-MeTHF (for extraction).

-

Sodium Hydroxide (50% w/w solution).

-

Step-by-Step Procedure (1.0 kg Scale Basis)

Step 1: Reaction Initiation

-

Charge Methylamine (40% aq. soln., 2.39 kg, 30.8 mol, 5.0 eq) into the reactor.

-

Cool the scrubber system to < -10°C to capture any off-gassing amine.

-

Cool the reactor contents to 0–5°C .

Step 2: Controlled Addition

-

Load 2-Chloro-N,N-dimethylacetamide (750 g, 6.17 mol, 1.0 eq) into a dosing vessel.

-

Begin dropwise addition to the amine solution.

-

Critical Parameter: Maintain internal temperature < 15°C .

-

Duration: Typically 2–4 hours depending on heat removal capacity.

-

-

Observation: The solution will remain clear initially but may develop turbidity as Methylamine HCl accumulates.

Step 3: Reaction Completion

-

Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature) .

-

Stir for 4 hours .

-

IPC (In-Process Control): Sample for GC/HPLC.

Step 4: Quench & Recovery

-

Distillation of Excess Amine: Apply partial vacuum (300–400 mbar) at 40°C to strip off excess methylamine and some water. Note: Recovered methylamine can be scrubbed into water for reuse.

-

Basification: Cool the residue to 10°C. Add 50% NaOH (approx. 500 g) slowly to adjust pH to >12.

Step 5: Isolation

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 800 mL) .

-

Note: The product is highly water-soluble. Multiple extractions or continuous extraction is recommended. 2-MeTHF is a greener alternative but may require more volumes.

-

-

Drying: Dry combined organics over anhydrous

. -

Concentration: Strip solvent under reduced pressure.

Step 6: Purification (Distillation)

-

Perform fractional vacuum distillation.

-

Fore-run: Discard light volatiles.

-

Main Fraction: Collect product at 85–90°C @ 5 mmHg (approximate, varies by vacuum depth).

-

-

Yield: Expected isolated yield: 75–85% (approx. 540–610 g).

Part 4: Visualization of Workflows

Reaction Logic & Impurity Pathway

The following diagram illustrates the competitive kinetics and the necessity of excess amine.

Caption: Kinetic pathway showing the competition between the desired product formation (green) and the bis-alkylated impurity (red).

Process Flow Diagram (PFD)

Caption: Simplified Process Flow Diagram (PFD) for the batch manufacturing unit.

Part 5: Quality Control & Analytics

| Parameter | Method | Specification | Rationale |

| Assay | GC-FID or HPLC-UV (210 nm) | > 98.0% | High purity required for pharma intermediates. |

| Impurity A | GC-MS | < 0.5% | Residual 2-Chloro-N,N-dimethylacetamide (Genotoxic alert). |

| Impurity B | GC-MS | < 1.0% | Bis-alkylated dimer (Process related). |

| Water Content | Karl Fischer | < 0.5% | Critical if used in moisture-sensitive coupling steps. |

| Appearance | Visual | Colorless to pale yellow liquid | Oxidation leads to yellowing. |

Part 6: References

-

Preparation of Sarcosine Amides. United States Patent 4,256,657. Describes the fundamental amidation and substitution parameters for sarcosine derivatives.

-

Safety Data Sheet: Methylamine (40% Aqueous). Thermo Fisher Scientific. Critical safety data regarding flammability and toxicity limits.

-

2-Chloro-N,N-dimethylacetamide Product Data. Sigma-Aldrich. Physical properties and handling of the starting material.[1][2][4][9][10][11]

-

Amide Bond Formation and Substitution. Organic Process Research & Development (OPRD). General principles of scale-up for nucleophilic substitution on alpha-halo amides.

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. guidechem.com [guidechem.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. CN103787906A - Method for preparing N,N-dimethylacetylamide - Google Patents [patents.google.com]

- 6. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

Technical Guide: Handling, Synthesis Utility, and Disposal of N,N-Dimethyl-2-(methylamino)acetamide

CAS No: 1857-20-1 | Formula:

Introduction & Chemical Identity

N,N-dimethyl-2-(methylamino)acetamide is a specialized secondary amine building block derived from Sarcosine (N-methylglycine). Unlike its solvent analog N,N-Dimethylacetamide (DMAc), this compound functions primarily as a nucleophilic intermediate in the synthesis of peptidomimetics, pharmaceutical actives, and agrochemicals.

Researchers must distinguish this compound from DMAc. While DMAc is a dipolar aprotic solvent with reproductive toxicity, This compound possesses a reactive secondary amine at the

Physicochemical Profile

| Property | Value | Relevance to Handling |

| Molecular Weight | 116.16 g/mol | Stoichiometric calculations |

| Physical State | Liquid (Colorless to pale yellow) | Liquid handling protocols apply |

| Boiling Point | ~175°C (at 760 mmHg) | High boiler; difficult to remove by rotary evaporation |

| Flash Point | ~60°C (Closed Cup) | Combustible Liquid (Class IIIA) |

| Density | 0.934 g/cm³ | Syringe transfer calibration |

| Basicity (pKa) | Est.[1] 8.5–9.0 (Amine) | Incompatible with strong acids/oxidizers |

Risk Assessment & Toxicology (E-E-A-T)

Expert Insight: Specific toxicological data for CAS 1857-20-1 is limited compared to commodity solvents. Therefore, we apply the "Precautionary Principle," adopting safety protocols for functionalized aliphatic amines.

Hazard Identification (GHS Classification)

-

H227: Combustible liquid.[2]

-

H315/H319: Causes skin irritation and serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302/H312: Harmful if swallowed or in contact with skin (extrapolated from Sarcosine amide analogs).

Critical Incompatibilities

-

Strong Oxidizers: Reaction with peroxides or permanganates may be violent.

-

Acid Chlorides/Anhydrides: Rapid, exothermic acylation of the secondary amine will occur.

-

Nitrosating Agents: DANGER. Secondary amines can react with nitrites/nitrous acid to form N-nitrosamines, which are potent carcinogens. NEVER co-store or co-dispose with sodium nitrite or acidic nitrate waste.

Storage & Stability Protocols

Objective: Prevent oxidative degradation and moisture absorption (Hygroscopic).

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). The secondary amine is susceptible to slow oxidation and carbamate formation upon exposure to atmospheric

. -

Temperature: Refrigeration (

to -

Container: Type III glass or borosilicate glass with Teflon-lined caps. Avoid metal containers due to potential amine-metal complexation.

Handling Protocol: The "Inert Transfer" System

Trustworthiness: This protocol minimizes exposure and hydrolysis, ensuring experimental reproducibility.

Required PPE[3][5][6]

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Skin: Double-gloving recommended. Inner: Latex/Nitrile (4 mil); Outer: Nitrile (8 mil) or Butyl Rubber (for prolonged use).

-

Respiratory: Work strictly within a certified chemical fume hood.[2]

Step-by-Step Transfer Methodology

-

Preparation: Purge the receiving vessel (flask/reactor) with

for 5 minutes. -

Syringe Selection: Use a gas-tight glass syringe with a Luer-lock tip. Avoid plastic syringes if the liquid is to be stored in the syringe for >5 minutes, as amines can leach plasticizers.

-

Withdrawal:

-

Insert a long needle through the septum of the reagent bottle.

-

Insert a secondary "bleed" needle connected to an

line to prevent vacuum formation inside the bottle. -

Withdraw the required volume slowly to prevent cavitation.

-

-

Transfer: Dispense directly into the reaction solvent below the liquid surface to minimize vapor generation.

-

Quench: Immediately rinse the syringe with dilute acetic acid (5% in water) to neutralize residual amine before washing with acetone.

Visualization: Handling Workflow

Caption: Figure 1. Inert handling workflow to prevent carbamate formation and ensure user safety.

Synthesis Utility: Application Note

Primary Mode of Action: Nucleophilic Acyl Substitution / Amide Coupling.

This reagent is typically used to introduce the N,N-dimethylglycinamide motif. Common workflows involve:

-

Alkylation: Reaction with alkyl halides (

) to form tertiary amines. -

Acylation: Reaction with activated carboxylic acids (EDC/NHS esters) to form peptide bonds.

Optimization Tip: Due to the steric bulk of the dimethylamide group, coupling reactions at the secondary amine may require elevated temperatures (40–60°C) or stronger coupling reagents (e.g., HATU) compared to primary amines.

Disposal Procedures

Core Directive: Nitrogen-containing organics must be incinerated to prevent environmental release.

Waste Categorization

-

Category: Organic Base / Amine Waste.

-

RCRA Code (USA): Not specifically listed (P or U list), but exhibits "Ignitability" (D001) if Flash Point < 60°C. Treat as D001/Toxic.

Disposal Protocol

-

Segregation:

-

Labeling: Clearly label as "Contains Secondary Amines: this compound."

-

Destruction: The preferred method is Rotary Kiln Incineration with secondary combustion chambers to handle NOx gases generated from the nitrogen content.

Visualization: Disposal Decision Tree

Caption: Figure 2. Decision logic for safe segregation and disposal of amine-contaminated waste.

Emergency Procedures

| Scenario | Immediate Action | Follow-Up |

| Skin Contact | Wash with soap and water for 15 min.[3][6] Do not use solvent (ethanol) as it enhances absorption. | Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Flush with eyewash station for 15 min, holding eyelids open. | Consult an ophthalmologist immediately. |

| Spill (< 100 mL) | Absorb with vermiculite or sand. Do not use paper towels (combustible). | Place in sealed container; label as hazardous waste. |

| Fire | Use Dry Chemical, | Evacuate area. Avoid water jet (spreads liquid). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063713, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions with N,N-dimethyl-2-(methylamino)acetamide

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Stability Profiles

Technical Overview & Molecule Profile

Compound: N,N-Dimethyl-2-(methylamino)acetamide

Synonyms: Sarcosine dimethylamide; N-Methylglycine dimethylamide

CAS: 1857-20-1

Structure:

Application Context: This compound serves as a specialized dipolar aprotic solvent, a pharmaceutical intermediate (e.g., for benzothiazoles, tirzepatide), and a ligand in organometallic catalysis. Its structure combines a nucleophilic secondary amine with a robust dimethylamide group. While generally stable to base, it exhibits specific vulnerabilities to acid-catalyzed hydrolysis, oxidative degradation, and cyclization, which can compromise experimental integrity.

Troubleshooting Guide (Q&A Format)

Category A: Stability & Degradation

Q1: I am observing a gradual loss of product purity and the appearance of a new peak at M-45 (approx) in my LC-MS. What is happening?

Diagnosis: Acid-Catalyzed Hydrolysis.

Unlike N,N-dimethylacetamide (DMAc), which is relatively robust, the

-

The Reaction: The amide bond cleaves to release Sarcosine (N-methylglycine) and Dimethylamine (volatile).

-

Root Cause: Exposure to acidic aqueous buffers (pH < 4) or protic solvents with trace acid contamination.

-

Solution: Maintain pH > 7 during workup. If acidic conditions are required, keep temperature < 0°C and minimize exposure time.

Q2: My stored solvent/reagent has developed a white crystalline precipitate. Is it still usable? Diagnosis: Diketopiperazine (DKP) Formation. This is a classic "self-destruction" mode for sarcosine derivatives.

-

The Mechanism: If any hydrolysis occurs (generating free Sarcosine), two molecules can condense head-to-tail to form Sarcosine Anhydride (1,4-Dimethyl-2,5-piperazinedione). This cyclic dimer is highly stable and insoluble in many organic solvents, appearing as a white solid.

-

Risk Factor: High concentration, heat, and presence of trace water/acid.

-

Action: Filter the solution. If the filtrate purity is acceptable (>98%), it may be used, but the titer will be lower. Store future batches under inert gas at 4°C.

Category B: Reaction Interferences [2]

Q3: The reaction mixture turned yellow/brown upon heating in air. Is this normal?

Diagnosis: Oxidative Degradation (N-Dealkylation).

The secondary amine (

-

The Pathway: Formation of an imine intermediate (

) which hydrolyzes to release Formaldehyde and Glycine dimethylamide . -

Impact: Formaldehyde can cross-link proteins or poison catalysts.

-